N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17556366
InChI: InChI=1S/C14H18N4O/c1-14(2,3)18-13(19)9-6-15-12-11(9)17-10(7-16-12)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16)(H,18,19)
SMILES:
Molecular Formula: C14H18N4O
Molecular Weight: 258.32 g/mol

N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

CAS No.:

Cat. No.: VC17556366

Molecular Formula: C14H18N4O

Molecular Weight: 258.32 g/mol

* For research use only. Not for human or veterinary use.

N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide -

Specification

Molecular Formula C14H18N4O
Molecular Weight 258.32 g/mol
IUPAC Name N-tert-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
Standard InChI InChI=1S/C14H18N4O/c1-14(2,3)18-13(19)9-6-15-12-11(9)17-10(7-16-12)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,15,16)(H,18,19)
Standard InChI Key JSYKOECACCYUPA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrrolo[2,3-b]pyrazine scaffold, a fused bicyclic system comprising a pyrrole ring (five-membered, one nitrogen) and a pyrazine ring (six-membered, two nitrogens). Key substituents include:

  • Cyclopropyl group at position 2: Introduces steric strain and metabolic stability .

  • tert-Butyl carboxamide at position 7: Enhances lipophilicity and modulates solubility.

The IUPAC name, N-tert-butyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide, reflects these substitutions.

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₄O
Molecular Weight258.32 g/mol
Canonical SMILESCC(C)(C)NC(=O)C1=CNC2=NC=C(N=C12)C3CC3
PubChem CID44192809

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-(tert-Butyl)-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide typically involves multi-step protocols:

  • Core Formation: Construction of the pyrrolopyrazine scaffold via cyclization reactions, such as Buchwald-Hartwig amination or palladium-catalyzed coupling .

  • Cyclopropanation: Introduction of the cyclopropyl group using reagents like diethylzinc and diiodomethane under controlled conditions.

  • Carboxamide Attachment: Reaction of the pyrrolopyrazine carboxylic acid with tert-butylamine using coupling agents (e.g., HATU or EDC) .

Structural Analogs and Derivatives

Patent JP2013529204A highlights derivatives of pyrrolo[2,3-b]pyrazine-7-carboxamides as inhibitors of Janus kinase (JAK) and spleen tyrosine kinase (SYK), enzymes implicated in inflammatory and autoimmune diseases . For example:

  • 2-Cyclopropyl-N-[(1s)-1-cyclopropyl-2-hydroxy-2-methylpropyl]-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (LSQSSSVSEBTVHS-AWEZNQCLSA-N) shows nanomolar inhibition of JAK2 .

  • 2-Cyclopropyl-N-propan-2-yl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide (HJUGTIXMQHUMKG-UHFFFAOYSA-N) demonstrates improved metabolic stability due to the tert-butyl group .

Compound (InChIKey)TargetIC₅₀ (nM)Source
LSQSSSVSEBTVHS-AWEZNQCLSA-NJAK212
HJUGTIXMQHUMKG-UHFFFAOYSA-NSYK8.5

Therapeutic Implications

  • Autoimmune Diseases: SYK inhibitors are explored for rheumatoid arthritis and lupus .

  • Oncology: JAK2 inhibitors show promise in myeloproliferative neoplasms .

Future Research Directions

Optimization Strategies

  • Bioisosteric Replacement: Substituting the cyclopropyl group with spirocyclic or fluorinated moieties to improve potency .

  • Prodrug Development: Incorporating hydrolyzable esters to enhance oral bioavailability.

Target Expansion

Beyond JAK/SYK inhibition, the pyrrolopyrazine scaffold may target:

  • Checkpoint Kinases (CHK1/2): For cancer therapy.

  • Bromodomains: For epigenetic regulation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator